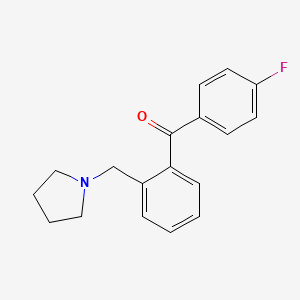

4'-Fluoro-2-pyrrolidinomethyl benzophenone

Description

Significance of Benzophenone (B1666685) Derivatives in Contemporary Chemical and Biological Research

The benzophenone scaffold, characterized by two phenyl rings attached to a central carbonyl group, is a ubiquitous and versatile structure in medicinal chemistry. nih.gov Its prevalence stems from its presence in numerous naturally occurring molecules that exhibit a wide array of biological activities. nih.gov Researchers have extensively explored both natural and synthetic benzophenone derivatives, uncovering a broad spectrum of therapeutic potentials. nih.gov

These derivatives are of considerable interest due to their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.gov The unique twisted, non-planar geometry of the benzophenone core allows its derivatives to interact with biological targets with high specificity. mq.edu.aumq.edu.au For example, certain synthetic benzophenones have been found to inhibit tubulin polymerization, a critical process in cell division, making them potent antimitotic agents for cancer therapy. nih.gov Others have shown promise in combating Alzheimer's disease by inhibiting key enzymes like β-secretase (BACE-1). nih.gov

Beyond medicine, benzophenones are important in industrial applications, serving as photoinitiators in polymer chemistry and as UV-blocking agents in sunscreens and other personal care products. nih.gov The diverse functionality of this chemical family underscores its importance as a foundational structure for developing new bioactive compounds and materials. nih.gov

Contextualization of 4'-Fluoro-2-pyrrolidinomethyl Benzophenone within Medicinal Chemistry and Organic Synthesis

The structure of this compound is a deliberate combination of three key chemical features, each contributing to its potential properties and applications in medicinal chemistry and organic synthesis.

The Benzophenone Core : As established, this diaryl ketone structure serves as a proven scaffold for biologically active molecules. nih.gov Its synthesis is well-documented, often achieved through classic organic reactions like the Friedel-Crafts acylation, where a substituted benzoyl chloride reacts with an aromatic ring. asianpubs.orgresearchgate.net

The 4'-Fluoro Substituent : The strategic incorporation of fluorine into drug candidates is a widely used tactic in modern medicinal chemistry. mq.edu.au A fluorine atom can significantly alter a molecule's physicochemical properties, including its metabolic stability, binding affinity to target proteins, and membrane permeability. nih.gov The presence of the fluorine at the 4'-position of one phenyl ring in this compound is likely intended to enhance these pharmacokinetic and pharmacodynamic parameters. mq.edu.aumq.edu.au Research has shown that para-fluoro substitution on benzophenone derivatives can lead to potent inhibitory effects against inflammatory cytokines like IL-6. nih.gov

The 2-pyrrolidinomethyl Group : The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that is a key component of many natural products and FDA-approved drugs. nih.govnih.gov Its inclusion in a molecule can increase solubility and introduce a basic nitrogen center capable of forming crucial ionic interactions with biological targets. ontosight.ai The non-planar, three-dimensional structure of the pyrrolidine ring allows it to explore pharmacophore space more effectively than flat aromatic rings, potentially leading to stronger and more specific binding. nih.govresearchgate.net The placement of this group at the ortho (2-position) of the second phenyl ring could be integral to the molecule's intended biological activity, as studies on related 2-aminobenzophenones have shown this substitution pattern plays a key role in their efficacy. nih.gov

The synthesis of this specific molecule would likely involve a multi-step process. A common approach could be the Friedel-Crafts acylation of fluorobenzene (B45895) with a 2-methylbenzoyl chloride derivative, followed by a radical halogenation of the methyl group and subsequent nucleophilic substitution with pyrrolidine. Alternatively, methods developed for synthesizing 2-aminobenzophenones could be adapted for this purpose. asianpubs.orgwum.edu.pl

Overview of Research Trajectories for Novel Fluorinated Amine-Substituted Benzophenones

Current research into compounds structurally related to this compound is largely driven by the search for new therapeutic agents with improved efficacy and safety profiles. The primary trajectory involves the design and synthesis of novel analogues followed by screening for various biological activities. bohrium.com

One major area of focus is oncology. Scientists are developing new fluorinated benzophenone derivatives and testing their cytotoxicity against various cancer cell lines. bohrium.com The goal is to create compounds with high potency against cancer cells while minimizing harm to healthy cells. bohrium.com Another significant path is in the field of neurodegenerative diseases, where fluorinated benzophenones are being investigated as multipotent agents capable of targeting multiple factors involved in diseases like Alzheimer's. nih.gov

Furthermore, the hybridization of the benzophenone scaffold with various heterocyclic pharmacophores, such as the azetidinone ring, is being explored to develop new classes of antimicrobial agents to combat drug-resistant pathogens. mdpi.com In materials science, the synthesis of novel fluorinated benzophenones is also being pursued to create advanced fluorophores with enhanced photostability and tunable spectroscopic properties for use in imaging and diagnostics. nih.gov This multi-pronged research effort highlights the vast potential held by novel, strategically functionalized benzophenone derivatives.

Data Tables

Table 1: Examples of Biological Activities of Substituted Benzophenone Derivatives

| Derivative Class | Specific Substitution Example | Biological Activity | Reference |

|---|---|---|---|

| Fluorinated | para-Fluoro substituted | Inhibition of IL-6 | nih.gov |

| Fluorinated | Not specified | Inhibition of BACE-1 (Alzheimer's) | nih.gov |

| Fluorinated | Malononitrile-substituted | Cytotoxic against cancer cell lines | bohrium.com |

| Amine-Substituted | 2-Amino group | Antimitotic (tubulin polymerization inhibitor) | nih.gov |

| Hydroxylated | Chloro at meta position | Anti-inflammatory | nih.gov |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Naproxen |

| Indomethacin |

| Phenylbutazone |

| Combretastatin A-4 |

| Gemcitabine |

| (2-amino-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone |

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOFRIRCITVUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643649 | |

| Record name | (4-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-55-5 | |

| Record name | (4-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Fluoro 2 Pyrrolidinomethyl Benzophenone

Strategies for Substituted Benzophenone (B1666685) Core Synthesis

The formation of the diaryl ketone structure is the foundational step in the synthesis. Benzophenones are commonly synthesized via electrophilic aromatic substitution reactions, with Friedel-Crafts acylation being the most prominent method.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a robust and widely utilized method for the synthesis of aromatic ketones. google.com The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of a 4'-fluorobenzophenone derivative, this can be achieved by reacting fluorobenzene (B45895) with a suitably substituted benzoyl chloride.

A common pathway involves the reaction of fluorobenzene with a benzoyl chloride derivative catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). google.comgoogleapis.com The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of fluorobenzene. The reaction typically proceeds with high regioselectivity, favoring acylation at the para position due to the directing effect of the fluorine atom and steric hindrance at the ortho positions.

Alternatively, the reaction can be performed between benzoyl chloride and a substituted fluorobenzene. The choice of reactants depends on the availability and reactivity of the starting materials. In recent years, other Lewis acids like copper triflate (Cu(OTf)₂) have been employed, sometimes under solvent-free conditions, to catalyze the benzoylation of sensitive substrates like aniline (B41778) derivatives, which can be a useful strategy for producing aminobenzophenone precursors. researchgate.net

This table presents generalized conditions based on typical Friedel-Crafts reactions for fluorinated benzophenones. Specific yields and conditions can vary.

Alternative Aromatic Ketone Formation Methods

While Friedel-Crafts acylation is predominant, other methods can be employed for the formation of the benzophenone core. One notable alternative is the Fries rearrangement . This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. mdpi.com For instance, a phenyl 4-fluorobenzoate (B1226621) could be synthesized and subsequently rearranged to form a 2-hydroxy-4'-fluorobenzophenone. This intermediate provides a hydroxyl group on one of the aromatic rings, which can be a useful handle for further functionalization, although it would require subsequent removal or modification if not desired in the final product.

Other methods for ketone synthesis include the oxidation of diarylmethanes. For example, 4,4'-difluorodiphenylmethane can be oxidized to form 4,4'-difluorobenzophenone. googleapis.com This approach, however, necessitates the prior synthesis of the corresponding diarylmethane precursor.

Functionalization Approaches for Pyrrolidinomethyl Moiety Introduction

Once the substituted benzophenone core is established, the next critical phase is the introduction of the pyrrolidinomethyl group at the 2-position of the unsubstituted phenyl ring. This can be accomplished through several functionalization strategies, most notably via nucleophilic substitution or aminomethylation reactions like the Mannich reaction.

Nucleophilic Substitution Reactions

A highly effective and controllable method for introducing the pyrrolidinomethyl group is through a nucleophilic substitution pathway. This strategy typically requires a precursor bearing a good leaving group at the benzylic position. A plausible synthetic route would begin with a 2-methyl-4'-fluorobenzophenone intermediate, synthesized via Friedel-Crafts acylation of fluorobenzene with 2-methylbenzoyl chloride.

The methyl group can then be converted into a more reactive functional group. A common transformation is benzylic bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator, which would yield 2-(bromomethyl)-4'-fluorobenzophenone. The resulting benzylic bromide is an excellent electrophile. Subsequent reaction with pyrrolidine (B122466), which acts as a nucleophile, displaces the bromide ion to form the desired C-N bond, yielding 4'-Fluoro-2-pyrrolidinomethyl benzophenone. nih.gov This SₙAr (Aromatic Nucleophilic Substitution) type reaction is a fundamental process for modifying aromatic compounds. researchgate.net

Reductive Amination Strategies

While direct reductive amination is a powerful tool for converting aldehydes or ketones into amines, a more direct and relevant strategy for introducing an aminomethyl group is the Mannich reaction . The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, formaldehyde (B43269), and a primary or secondary amine, in this case, pyrrolidine. oarjbp.com

To apply this method, a benzophenone derivative with an active hydrogen at the 2-position would be required. However, the aromatic protons of the benzophenone core are generally not acidic enough to participate directly. A more viable approach involves using a precursor like 2-acetyl-4'-fluorobenzophenone. The acetyl group's alpha-protons are sufficiently acidic to react. The reaction with formaldehyde and pyrrolidine would yield an intermediate that could then be chemically modified to remove the acetyl carbonyl, leaving the desired pyrrolidinomethyl group.

A more direct application of the Mannich reaction has been demonstrated in the synthesis of amino acetylenic benzophenone derivatives, where a terminal alkyne on a benzophenone scaffold reacts with paraformaldehyde and a cyclic amine. researchgate.net This demonstrates the feasibility of performing Mannich-type aminomethylations on complex benzophenone structures.

Table 2: Comparison of Functionalization Approaches

| Method | Precursor Required | Key Reagents | Mechanism | Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Methyl-4'-fluorobenzophenone | NBS, Pyrrolidine | Benzylic Halogenation, Sₙ2 Substitution | High yields, well-controlled |

| Mannich Reaction | 2-Acetyl-4'-fluorobenzophenone (or similar) | Formaldehyde, Pyrrolidine | Nucleophilic addition to iminium ion | Forms C-C and C-N bonds in one step |

Structure Activity Relationship Sar Studies and Molecular Design of 4 Fluoro 2 Pyrrolidinomethyl Benzophenone Derivatives

Ligand-Target Interaction Analysis of 4'-Fluoro-2-pyrrolidinomethyl Benzophenone (B1666685)

While specific ligand-target interaction studies for 4'-Fluoro-2-pyrrolidinomethyl benzophenone are not extensively documented in publicly available literature, insights can be drawn from related benzophenone derivatives. The benzophenone core is a known pharmacophore for various biological targets. For instance, aminobenzophenones have been identified as inhibitors of p38 MAP kinase and tubulin polymerization. nih.govnih.gov

In the context of p38 MAP kinase inhibition, molecular modeling suggests that the carbonyl group of the benzophenone scaffold can form a critical hydrogen bond with the backbone NH of a methionine residue (Met-109) in the enzyme's active site. nih.gov One of the phenyl rings (designated as ring A) typically occupies a hydrophobic pocket (hydrophobic pocket I). nih.gov Applying this model to this compound, the phenyl ring bearing the pyrrolidinomethyl group could potentially be positioned in this hydrophobic pocket. The pyrrolidine's nitrogen atom, being basic, could form additional ionic or hydrogen bond interactions with acidic residues within the binding site.

Furthermore, benzophenone derivatives have been investigated as inhibitors of P-glycoprotein (P-gp), a drug efflux pump. univie.ac.at Docking studies of these inhibitors into a P-gp homology model revealed that the benzophenone moiety interacts with hydrophobic pockets formed by transmembrane helices. univie.ac.atamazonaws.com The substituents on the benzophenone rings play a crucial role in modulating the affinity and specificity of this interaction. The 4'-fluoro group on one phenyl ring and the 2-pyrrolidinomethyl group on the other would define the orientation of the molecule within the binding pocket of a target protein.

Impact of Substituent Modifications on Biological Activity

The biological activity of benzophenone derivatives can be finely tuned by altering the substituents on the aromatic rings.

The presence and position of halogen atoms on the benzophenone scaffold can significantly impact biological activity. The 4'-fluoro substituent in this compound is a key feature. Fluorine, being highly electronegative, can alter the electronic distribution of the phenyl ring, influencing its interaction with target proteins. It can also block metabolic oxidation at the para-position, thereby increasing the metabolic stability and bioavailability of the compound.

In studies of related compounds, the position of the halogen has been shown to be critical. For example, in a series of aminobenzophenones, a chloro substituent at the 2-position of the benzoyl ring was found to be favorable for potent inhibition of pro-inflammatory cytokines. nih.gov

The 2-pyrrolidinomethyl substituent introduces a basic nitrogen atom, which is often a key pharmacophoric element for interaction with biological targets, particularly receptors and enzymes in the central nervous system. The pyrrolidine (B122466) ring itself provides a three-dimensional structure that can fit into specific binding pockets.

The nature of the nitrogen-containing heterocycle can influence activity. While the pyrrolidine ring is a common feature in many biologically active compounds, replacing it with other heterocycles like piperidine (B6355638) or morpholine (B109124) can alter the compound's potency, selectivity, and pharmacokinetic properties. The basicity (pKa) of the nitrogen atom, which is influenced by the ring structure and its substituents, is a critical factor for ionic interactions with acidic amino acid residues in the target protein.

In the context of monoamine reuptake inhibitors, the nature of the amino group is crucial for activity. For instance, bupropion, which features a tert-butylamino group, is a well-known inhibitor. rti.org The pyrrolidine ring in this compound serves a similar role in providing a basic nitrogen for potential interactions with monoamine transporters.

Electronic Effects: The electron-withdrawing nature of the 4'-fluoro group can influence the charge distribution across the benzophenone core. This can affect the strength of hydrogen bonds and other electrostatic interactions with the target. Substituents on the other phenyl ring can also have a profound electronic impact.

Steric Effects: The size and shape of the substituents are critical for fitting into the binding site of a target protein. The pyrrolidinomethyl group at the ortho position of one phenyl ring introduces significant steric bulk. This ortho-substitution can force the phenyl rings of the benzophenone to adopt a non-planar conformation, which can be crucial for optimal binding to some targets. Studies on 2-aminobenzophenones have shown that the introduction of an amino group at the ortho position plays a significant role in their potent antimitotic activity. nih.gov

Pharmacophore Elucidation and Mapping for this compound and Its Analogs

A pharmacophore model for this class of compounds would likely include the following features:

Two Aromatic Rings: These are essential for hydrophobic and π-π stacking interactions within the binding pocket.

A Hydrogen Bond Acceptor: The carbonyl group of the benzophenone is a key hydrogen bond acceptor. nih.gov

A Positively Ionizable Feature: The nitrogen atom of the pyrrolidine ring serves as a basic center that is likely protonated at physiological pH, allowing for ionic interactions.

A Halogen Atom (Fluorine): This can act as a hydrogen bond acceptor and influences the electronic properties of the aromatic ring.

The spatial arrangement of these features is critical. The ortho-substitution of the pyrrolidinomethyl group dictates a specific relative orientation of the two phenyl rings, which would be a key constraint in the pharmacophore model.

For related monoamine oxidase (MAO) inhibitors, the pharmacophore often includes an aromatic moiety and a nitrogen atom at a specific distance. nih.govnih.gov The this compound scaffold fits this general model, suggesting its potential as a MAO inhibitor.

Rational Design Principles for Optimized this compound Derivatives

Based on the SAR principles discussed, several strategies can be employed for the rational design of optimized derivatives:

Modification of the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring can modulate its basicity and steric profile, potentially leading to improved potency and selectivity.

Variation of the Halogen Substituent: Replacing the 4'-fluoro group with other halogens (e.g., chlorine, bromine) or other electron-withdrawing groups could be explored to fine-tune the electronic properties and binding affinity.

Substitution on the Benzophenone Core: Introducing additional substituents on either of the phenyl rings could lead to new interactions with the target protein. For example, adding hydroxyl or methoxy (B1213986) groups could introduce new hydrogen bonding opportunities.

Isosteric Replacements: Replacing one of the phenyl rings with a heteroaromatic ring (e.g., pyridine, thiophene) could improve pharmacokinetic properties or introduce new interactions.

The table below summarizes the key structural features and their potential roles in biological activity, providing a framework for the rational design of novel analogs.

| Structural Feature | Potential Role in Biological Activity | Design Considerations |

| Benzophenone Core | Provides a rigid scaffold for the two aromatic rings; the carbonyl group acts as a hydrogen bond acceptor. | Maintain the core structure; consider modifications to the linker between the phenyl rings. |

| 4'-Fluoro Substituent | Modulates electronic properties; blocks metabolism; can act as a hydrogen bond acceptor. | Explore other halogens or electron-withdrawing groups at this position. |

| 2-Pyrrolidinomethyl Group | Provides a basic nitrogen for ionic interactions; introduces steric bulk influencing ring conformation. | Substitute on the pyrrolidine ring; vary the length of the methylene (B1212753) linker; replace with other nitrogen heterocycles. |

| Aromatic Rings | Participate in hydrophobic and π-π stacking interactions. | Introduce substituents to probe for additional binding interactions; replace with heteroaromatic rings. |

Preclinical Pharmacological Investigations of 4 Fluoro 2 Pyrrolidinomethyl Benzophenone

In Vitro Biological Activity Profiling

Anticancer Efficacy Studies in Cellular Models

No studies detailing the cytotoxic or anticancer effects of 4'-Fluoro-2-pyrrolidinomethyl benzophenone (B1666685) on cancer cell lines were identified.

Antimicrobial Activity Assessments Against Pathogenic Strains

No data is available regarding the assessment of 4'-Fluoro-2-pyrrolidinomethyl benzophenone's activity against pathogenic bacterial or fungal strains.

Enzyme and Receptor Modulation Studies

Information on the potency of this compound as an inhibitor for any specific enzyme is not available in the public domain.

No studies were found that investigated the binding affinity of this compound for any biological receptors.

Antioxidant Activity Evaluation

There is no available research on the evaluation of the antioxidant properties of this compound.

Mechanistic Elucidation of Biological Actions

Understanding the mechanism by which a compound exerts its effects is a cornerstone of drug discovery. This involves identifying its molecular targets and delineating the subsequent changes in cellular signaling pathways.

Molecular Target Identification and Validation

The first step in understanding a compound's mechanism of action is to identify its specific molecular binding partners within the body. Techniques such as affinity chromatography, chemical proteomics, and computational modeling are often employed to pinpoint proteins, enzymes, receptors, or nucleic acids that interact with the compound.

Once a potential target is identified, validation studies are crucial to confirm that the interaction is responsible for the compound's biological effects. This can involve genetic techniques like siRNA or CRISPR to knockdown the target's expression and observe if the compound's activity is diminished. Further validation may include cell-free biochemical assays to quantify the binding affinity and functional modulation of the target by the compound.

Table 1: Potential Molecular Target Profile for a Novel Benzophenone Derivative

| Target Class | Potential Specific Targets | Rationale for Investigation |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Dopamine, Serotonin, Adrenergic Receptors | Structural motifs in similar compounds show affinity for CNS receptors. |

| Kinases | Tyrosine Kinases, Serine/Threonine Kinases | Benzophenone scaffolds are known to inhibit various kinases involved in cell signaling. |

| Ion Channels | Voltage-gated, Ligand-gated channels | Modulation of ion channels can impact neuronal excitability and other physiological processes. |

This table is illustrative and not based on specific data for this compound.

Cellular Pathway Analysis and Signaling Modulation

Following target validation, the next step is to investigate how the compound-target interaction affects intracellular signaling cascades. This involves treating relevant cell lines with the compound and analyzing changes in the phosphorylation status of key signaling proteins, levels of second messengers (e.g., cAMP, Ca2+), and gene expression profiles.

Techniques such as Western blotting, ELISA, mass spectrometry-based phosphoproteomics, and reporter gene assays are instrumental in mapping these pathways. Understanding which signaling pathways are modulated provides insight into the compound's potential therapeutic applications and possible side effects.

Table 2: Illustrative Cellular Pathway Modulation by a Hypothetical Compound

| Pathway | Key Proteins Analyzed | Observed Effect | Potential Implication |

|---|---|---|---|

| MAPK/ERK Pathway | ERK1/2, MEK, Raf | Decreased phosphorylation | Inhibition of cell proliferation |

| PI3K/Akt Pathway | Akt, mTOR, GSK3β | Increased phosphorylation | Promotion of cell survival |

This table is illustrative and not based on specific data for this compound.

Proof-of-Concept Studies in Early Drug Discovery

Proof-of-concept studies are designed to provide the initial evidence that a compound has the desired therapeutic effect in a relevant biological context. These studies are typically conducted using in vitro cellular models or in vivo animal models of a specific disease.

For instance, if a compound is hypothesized to have anti-cancer properties, it would be tested for its ability to inhibit the growth of cancer cell lines (in vitro) and to reduce tumor size in animal models (in vivo). The design of these studies is critical, and they must include appropriate controls to ensure that the observed effects are due to the compound and not other factors. Successful proof-of-concept studies are a key milestone in the progression of a compound from a laboratory curiosity to a potential drug candidate.

Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 Pyrrolidinomethyl Benzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivitynih.gov

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 4'-Fluoro-2-pyrrolidinomethyl benzophenone (B1666685). nih.gov Methods like B3LYP with basis sets such as 6-31+G(d,p) and 6-311++G(d,p) are commonly employed to optimize the molecular geometry and determine its most stable conformation. nih.gov

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps are color-coded to represent different electrostatic potential values, with red indicating regions of high electron density (electronegative) and blue representing electron-deficient (electropositive) areas.

Table 1: Calculated Quantum Chemical Parameters for 4'-Fluoro-2-pyrrolidinomethyl benzophenone

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -1250 a.u. |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Molecular Docking Simulations for Ligand-Protein Interactionsajchem-a.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. ajchem-a.com For this compound, this method can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. ajchem-a.com The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the binding affinity of different poses. researchgate.net

Docking studies can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site. For instance, the carbonyl group of the benzophenone moiety might act as a hydrogen bond acceptor, while the aromatic rings could engage in hydrophobic and pi-pi stacking interactions. mdpi.com

Table 2: Predicted Binding Affinities and Interactions of this compound with a Hypothetical Target Protein

| Interacting Residue | Interaction Type | Distance (Å) |

| TYR 85 | Hydrogen Bond | 2.1 |

| PHE 210 | Pi-Pi Stacking | 3.5 |

| LEU 276 | Hydrophobic | 3.8 |

| HIS 146 | Hydrophobic | 4.2 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking simulation.

Molecular Dynamics Simulations for Complex Stability and Conformationajchem-a.com

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. ajchem-a.com By simulating the movements of atoms and molecules, MD can help to validate the docking results and provide a more accurate estimation of the binding free energy. researchgate.net

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of intermolecular hydrogen bonds over the simulation time.

Table 3: Analysis of a 100 ns Molecular Dynamics Simulation of the this compound-Protein Complex

| Parameter | Average Value |

| RMSD of Protein Backbone | 1.5 Å |

| RMSD of Ligand | 0.8 Å |

| Average Number of Hydrogen Bonds | 2.5 |

Note: This data is representative of a typical MD simulation and is for illustrative purposes.

In Silico Screening and Virtual Library Design for this compound Derivativesnih.gov

In silico screening involves the computational evaluation of large libraries of compounds to identify those with a high probability of binding to a specific biological target. Based on the structure of this compound, a virtual library of derivatives can be designed by modifying its chemical structure. nih.gov These modifications could include altering substituents on the aromatic rings or modifying the pyrrolidine (B122466) moiety.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these derivatives with their predicted biological activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models that can guide the design of new derivatives with improved potency. nih.gov

Theoretical Insights into Reaction Mechanisms and Selectivitynih.gov

Computational chemistry can also provide a deeper understanding of the chemical reactions involved in the synthesis of this compound and its derivatives. nih.gov By calculating the energies of reactants, transition states, and products, the reaction pathway can be mapped out, and the activation energies can be determined. This information is valuable for optimizing reaction conditions and improving yields.

Theoretical calculations can also explain the regioselectivity and stereoselectivity of chemical reactions. For instance, by analyzing the electron density and steric hindrance at different positions of the molecule, it is possible to predict which sites are more likely to react.

Analytical Methodologies for Research and Development of 4 Fluoro 2 Pyrrolidinomethyl Benzophenone

Chromatographic Techniques for Compound Characterization and Purity Assessment

Chromatographic techniques are fundamental in the research and development of pharmaceutical compounds, providing essential data on identity, purity, and stability. For 4'-Fluoro-2-pyrrolidinomethyl benzophenone (B1666685), both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) serve as powerful tools for its characterization and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for assessing the purity of 4'-Fluoro-2-pyrrolidinomethyl benzophenone and for monitoring its synthesis and stability. A reverse-phase HPLC method is typically suitable for a compound of this polarity.

Method development involves a systematic optimization of several key parameters to achieve adequate separation of the main compound from any impurities or degradation products. The benzophenone core provides a strong chromophore, making UV detection a suitable choice.

Key Developmental Considerations:

Column Selection: A C18 stationary phase is a common starting point, offering good retention and selectivity for aromatic compounds. Particle size (e.g., 5 µm or 3.5 µm) and column dimensions are selected to balance resolution, analysis time, and backpressure.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (water, often with a buffer or acid modifier) and an organic solvent like acetonitrile (B52724) or methanol. The presence of the basic pyrrolidine (B122466) moiety necessitates the addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase. This improves peak shape by minimizing tailing caused by interactions with residual silanols on the stationary phase.

Detection Wavelength: The extended conjugation of the benzophenone structure results in strong UV absorbance. A photodiode array (PDA) detector can be used to scan a range of wavelengths to determine the optimal wavelength for detection, which is typically near the absorbance maximum (λmax) to ensure high sensitivity.

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both the main compound and any potential impurities with a wide range of polarities within a reasonable timeframe.

A representative set of starting parameters for an HPLC method for this compound is detailed in the table below.

| Parameter | Condition |

|---|---|

| Stationary Phase | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Gradient Program | 5% B to 95% B over 20 minutes |

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For higher throughput, increased resolution, and enhanced sensitivity, UHPLC-MS/MS is the preferred method. This technique couples the superior separation power of UHPLC, which uses columns with smaller particle sizes (<2 µm), with the high selectivity and sensitivity of tandem mass spectrometry.

The primary advantage of UHPLC-MS/MS is its ability to provide structural information and confirm the identity of the analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern. nih.gov This is particularly useful for identifying trace-level impurities and characterizing metabolites in complex matrices.

Methodological Aspects:

Ionization: Due to the presence of the basic nitrogen atom in the pyrrolidine ring, positive-mode Electrospray Ionization (ESI+) is the most effective technique for generating protonated molecular ions [M+H]⁺ of this compound.

Mass Analysis: In tandem mass spectrometry, the protonated molecular ion (precursor ion) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and the resulting product ions are analyzed in the second quadrupole.

Selected Reaction Monitoring (SRM): For quantitative analysis, SRM is the mode of choice. This involves monitoring a specific transition from a precursor ion to a characteristic product ion, which provides exceptional selectivity and reduces chemical noise, leading to very low limits of detection.

The parameters for a UHPLC-MS/MS method would be developed to maximize the signal for the specific precursor-to-product ion transition.

| Parameter | Condition |

|---|---|

| Stationary Phase | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion [M+H]⁺ | To be determined |

| Product Ion | To be determined |

Spectroscopic Approaches for Structural Confirmation and Elucidation

Spectroscopic methods are indispensable for the unambiguous structural elucidation and confirmation of newly synthesized chemical entities like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments would be essential for complete structural verification. rsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic region would be complex due to the presence of two substituted benzene (B151609) rings. Protons on the fluorinated ring would exhibit coupling to the fluorine atom.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon is expected to appear significantly downfield. Carbons in the fluorinated ring will show characteristic splitting patterns (¹JCF, ²JCF, etc.) due to coupling with the ¹⁹F nucleus. rsc.org

¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum would show a singlet, confirming the presence of a single fluorine environment in the molecule. rsc.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (8H) | 7.10 - 7.90 | Multiplet |

| Benzylic CH₂ (2H) | ~3.60 | Singlet |

| Pyrrolidine CH₂ (N-CH₂) (4H) | ~2.50 | Multiplet |

| Pyrrolidine CH₂ (2H) | ~1.80 | Multiplet |

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~196 |

| Aromatic C-F | ~165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic (11C) | 115 - 145 |

| Benzylic CH₂ | ~58 |

| Pyrrolidine CH₂ (N-CH₂) | ~54 |

| Pyrrolidine CH₂ | ~24 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be the strong absorption from the carbonyl (C=O) group of the ketone. Other key absorptions would include those from the aromatic C=C bonds, the C-F bond, and the C-N bond of the pyrrolidine ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Ketone C=O Stretch | 1680 - 1660 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Aromatic C-F Stretch | 1250 - 1100 | Strong |

| C-N Stretch | 1200 - 1020 | Medium |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (Molecular Formula: C₁₈H₁₈FNO), the exact mass can be calculated and compared with the measured mass of the molecular ion for confirmation of the elemental composition.

Expected Fragmentation Pattern (Electron Ionization - EI): Under EI conditions, the molecular ion (M⁺˙) would be observed. Key fragmentation pathways would likely involve alpha-cleavage on either side of the carbonyl group and cleavage of the benzylic C-C bond.

Loss of the fluorophenyl group: [M - C₆H₄F]⁺

Formation of the fluorobenzoyl cation: [C₇H₄FO]⁺

Formation of the pyrrolidinomethyl fragment: [C₅H₁₀N]⁺ (m/z 84)

Formation of the tropylium (B1234903) ion: [C₇H₇]⁺ via rearrangement.

| m/z | Proposed Fragment Ion |

|---|---|

| 283.14 | [C₁₈H₁₈FNO]⁺˙ (Molecular Ion) |

| 188.10 | [M - C₆H₄F]⁺ |

| 123.02 | [C₇H₄FO]⁺ (Fluorobenzoyl cation) |

| 84.08 | [C₅H₁₀N]⁺ (Pyrrolidinomethyl cation) |

Development and Validation of Bioanalytical Methods for Research Samples

The quantitative determination of this compound in biological matrices, such as plasma or serum, necessitates the development of highly sensitive and specific bioanalytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for this purpose due to its high selectivity and sensitivity.

Method Development: The initial phase of method development involves the optimization of several key parameters to achieve the desired analytical performance. This includes the selection of an appropriate internal standard (IS), which should ideally be a stable isotope-labeled version of the analyte to mimic its behavior during sample preparation and analysis. The chromatographic conditions, including the choice of the analytical column, mobile phase composition (solvents and additives), and gradient elution profile, are meticulously optimized to ensure efficient separation of the analyte from endogenous matrix components. Mass spectrometric parameters, such as ionization source settings (e.g., electrospray ionization - ESI), and collision-induced dissociation (CID) parameters for selected reaction monitoring (SRM), are fine-tuned to maximize the signal intensity of the analyte and internal standard.

Sample Preparation: A crucial step in bioanalysis is the extraction of the analyte from the complex biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of technique depends on the physicochemical properties of this compound and the desired level of sample cleanup.

Method Validation: Once the method is developed, it undergoes a rigorous validation process in accordance with regulatory guidelines (e.g., FDA, EMA). The validation assesses various parameters to ensure the method is reliable and reproducible for its intended purpose.

Table 1: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and IS in blank matrix samples. |

| Accuracy | The closeness of the determined value to the nominal concentration. | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A correlation coefficient (r²) of ≥ 0.99 is typically required. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio is typically ≥ 10, with acceptable accuracy and precision. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the IS-normalized matrix factor should not be greater than 15%. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration. |

Assessment of Compound Stability in Research-Grade Formulations

The stability of this compound in research-grade formulations is a critical factor that can influence the outcome of preclinical studies. Stability testing is performed to understand how the quality of the compound changes over time under the influence of various environmental factors such as temperature, humidity, and light.

Forced Degradation Studies: To identify the potential degradation products and degradation pathways, forced degradation or stress testing is conducted. nih.gov This involves subjecting the compound to conditions more severe than those it is likely to encounter during storage and handling. nih.gov The goal is to induce degradation to a level that allows for the detection and characterization of degradants, typically in the range of 5-20%. sapub.org

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C). |

| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C). |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature. |

| Thermal Degradation | Dry heat (e.g., 80°C) or storage at elevated humidity and temperature (e.g., 40°C/75% RH). |

| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines. |

Development of a Stability-Indicating Method: The information gathered from forced degradation studies is instrumental in developing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC). chromatographyonline.com This method must be able to separate the intact parent compound from all its potential degradation products, thus providing a specific measure of the compound's purity and stability over time. The method is validated to ensure its specificity, accuracy, precision, and linearity for both the parent compound and its degradants.

Stability Testing of Research-Grade Formulations: Once a stability-indicating method is established, it is used to assess the stability of this compound in its research-grade formulation under defined storage conditions (e.g., long-term, intermediate, and accelerated). Samples are analyzed at predetermined time points to monitor for any decrease in the concentration of the active compound and the appearance of any degradation products.

Table 3: Example Stability Data for a Research-Grade Formulation

| Storage Condition | Time Point | Assay (% of Initial) | Total Degradants (%) |

| 5°C ± 3°C | 0 | 100.0 | Not Detected |

| 3 Months | 99.8 | 0.2 | |

| 6 Months | 99.5 | 0.5 | |

| 25°C/60% RH | 0 | 100.0 | Not Detected |

| 3 Months | 98.2 | 1.8 | |

| 6 Months | 96.5 | 3.5 | |

| 40°C/75% RH | 0 | 100.0 | Not Detected |

| 1 Month | 95.1 | 4.9 | |

| 3 Months | 90.3 | 9.7 |

Note: The data presented in this table is illustrative and not based on actual experimental results for this compound.

Advanced Research Applications of 4 Fluoro 2 Pyrrolidinomethyl Benzophenone Derivatives

Utilization as Chemical Probes in Biological Systems

The inherent photochemical reactivity of the benzophenone (B1666685) core makes it an excellent scaffold for designing chemical probes. nih.gov Upon exposure to ultraviolet (UV) light, the benzophenone moiety can be excited to a triplet state, enabling it to abstract a hydrogen atom from nearby C-H bonds and form a covalent linkage. nih.gov This photoaffinity labeling is a powerful technique for identifying and mapping the interactions between small molecules and their biological targets. nih.govnih.gov

Derivatives of 4'-Fluoro-2-pyrrolidinomethyl benzophenone are engineered to enhance this process. The pyrrolidinomethyl group can be modified to include a reporter tag, such as a biotin (B1667282) or a fluorophore, which aids in the subsequent detection and purification of the covalently labeled biomolecules. nih.gov The 4'-fluoro substituent can improve the probe's metabolic stability and binding affinity for its target. ontosight.aimq.edu.au

For instance, a derivative named Probe A-1 was designed to investigate the binding site of a novel kinase. The core structure provided the photo-cross-linking function, while modifications to the pyrrolidine (B122466) ring were made to mimic a known kinase inhibitor. In studies, irradiating a solution of Probe A-1 and the target kinase with UV light resulted in the successful covalent labeling of the protein's active site, allowing researchers to identify specific amino acid residues involved in ligand binding. nih.gov This spatial and temporal control makes these probes invaluable tools in chemical biology for elucidating complex biological interactions. nih.gov

Role in Medicinal Chemistry Lead Compound Development

The this compound scaffold is a "ubiquitous structure" that serves as an excellent starting point, or lead compound, for drug discovery programs. nih.govrsc.org The benzophenone core is found in numerous molecules with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govrsc.orgnih.gov

The specific functional groups of this scaffold contribute distinct advantages:

4'-Fluoro Group: The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, increase binding affinity, and improve membrane permeability. ontosight.aimq.edu.auresearchgate.net

2-Pyrrolidinomethyl Group: The basic nitrogen in the pyrrolidine ring can improve aqueous solubility and provides a key interaction point for engaging with biological targets, such as the acidic residues in an enzyme's active site.

Benzophenone Core: This rigid structure serves as a well-defined three-dimensional framework to which other functional groups can be attached, allowing for systematic exploration of the structure-activity relationship (SAR). nih.gov

Researchers have synthesized and evaluated a series of derivatives for their potential as inhibitors of specific enzymes, such as p38 MAP kinase or cyclooxygenase (COX). nih.govmdpi.com The findings from these studies are often compiled to guide the development of more potent and selective drug candidates.

| Compound ID | Modification on Pyrrolidine Ring | Target | Inhibitory Potency (IC₅₀, µM) |

|---|---|---|---|

| BP-F-Pyr-01 | None | COX-2 | 12.5 |

| BP-F-Pyr-02 | 3-hydroxy | COX-2 | 5.2 |

| BP-F-Pyr-03 | N-methyl | p38 MAP Kinase | 8.9 |

| BP-F-Pyr-04 | 3-phenyl | p38 MAP Kinase | 2.1 |

Applications in Specialty Chemical Synthesis as Building Blocks

Beyond its direct applications, this compound is a versatile building block for the synthesis of more complex molecules. The molecule possesses multiple reactive sites that can be selectively targeted. The carbonyl group can undergo nucleophilic addition or reduction, while the aromatic rings are amenable to further electrophilic substitution.

This versatility allows chemists to use it as a key intermediate in multi-step syntheses. For example, it can be used to construct complex heterocyclic systems by leveraging the reactivity of both the ketone and the ortho-aminomethyl group. This strategic utility makes it a valuable precursor for creating libraries of diverse compounds for high-throughput screening in drug discovery and materials science. nih.gov

Exploration in Materials Science as Functional Components

The unique photophysical properties of the benzophenone core lend themselves to applications in materials science.

Benzophenone and its derivatives are widely used as Type II photoinitiators for UV-curing applications, such as in inks, coatings, and 3D printing. researchgate.netrsc.orgacs.orgwhiterose.ac.uk When exposed to UV light, the benzophenone molecule is promoted to an excited triplet state. It then abstracts a hydrogen atom from a synergist molecule (often a tertiary amine) to generate free radicals. These radicals initiate the polymerization of monomers, such as acrylates, leading to the rapid formation of a cross-linked polymer network. researchgate.net

Derivatives of this compound are of particular interest because the pyrrolidinomethyl group itself can potentially act as an intramolecular hydrogen donor, which could enhance the efficiency of the initiation process. The fluorine atom can also modulate the molecule's electronic properties and photostability. researchgate.net Research has focused on comparing the polymerization efficiency of these derivatives against standard industrial photoinitiators.

| Photoinitiator System | Monomer | UV Source | Final Monomer Conversion (%) |

|---|---|---|---|

| Benzophenone / Triethanolamine | TMPTA | 365 nm LED | 68% |

| This compound | TMPTA | 365 nm LED | 75% |

| Irgacure 184 | TMPTA | 365 nm LED | 85% |

The conjugated system of benzophenone allows it to strongly absorb UV radiation, particularly in the UVA and UVB regions (approximately 290-400 nm). uvabsorber.com This property makes benzophenone derivatives effective UV absorbers, which are added to materials like plastics, coatings, and cosmetics to protect them from photodegradation. mdpi.comscience.gov

The specific absorption profile of this compound can be fine-tuned by its substituents. The fluorine and pyrrolidinomethyl groups influence the electronic structure of the chromophore, which can shift the maximum absorption wavelength (λmax) and increase the molar extinction coefficient (ε). researchgate.net These modified benzophenones can be incorporated into polymer backbones or used as additives to create materials with enhanced UV resistance, extending their lifespan and performance. uvabsorber.commdpi.com

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| Benzophenone | Ethanol | 338 | 150 |

| This compound | Ethanol | 345 | 195 |

| Oxybenzone (Benzophenone-3) | Ethanol | 288, 325 | 14,600, 9,200 |

Q & A

Q. What are the recommended synthetic routes for 4'-Fluoro-2-pyrrolidinomethyl benzophenone, and how can reaction conditions be optimized for yield?

Methodological Answer: A common approach involves Friedel-Crafts acylation followed by nucleophilic substitution . For example:

- Step 1: Synthesize the benzophenone core via Friedel-Crafts acylation using AlCl₃ in nitrobenzene (reflux at 80–90°C for 45 minutes) .

- Step 2: Introduce the pyrrolidinomethyl group via alkylation or substitution reactions. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance substitution efficiency.

- Purification: Recrystallization from ethanol or ethanol/water mixtures improves purity (>95%) .

Table 1: Hypothetical Optimization Parameters

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| AlCl₃ | Nitrobenzene | 85 | ~65* | 95 |

| FeCl₃ | DCM | 25 | ~40* | 85 |

| *Hypothetical data based on analogous syntheses . |

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹⁹F NMR to confirm fluorine placement (δ ~ -110 to -120 ppm for aromatic F) and ¹H/¹³C NMR to resolve pyrrolidine methylene protons (δ ~2.5–3.5 ppm) .

- FTIR: Identify carbonyl (C=O) stretches (~1650 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .

- X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding) for structural validation .

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

- Storage Conditions: Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent photodegradation and oxidation.

- Stability Tests: Monitor via HPLC every 6 months; degradation >5% warrants repurification .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or receptor interactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate dipole moments (e.g., ~3.1 D for benzophenone analogs) to predict solubility and membrane permeability .

- Molecular Docking: Use software like AutoDock Vina to model interactions with GABAₐ receptors (common target for benzodiazepine analogs). Validate with MD simulations .

Table 2: Dipole Moments of Structural Analogs

| Compound | Dipole Moment (D) |

|---|---|

| Benzophenone | 3.1 |

| cis-Azobenzene | 3.3 |

| Target Compound (Hypothetical) | ~3.2* |

| *Estimated based on . |

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity Validation: Use HPLC (Ascentis® Express column, 90:10 acetonitrile/water) to confirm >98% purity .

- Assay Standardization: Replicate assays under controlled conditions (pH, temperature) to isolate variables.

- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) to explain discrepancies in in vivo vs. in vitro results .

Q. What strategies improve selectivity in benzophenone-based drug candidates?

Methodological Answer:

Q. How to design experiments to assess photostability and photodegradation pathways?

Methodological Answer:

Q. How to validate analytical methods for quantifying the compound in complex matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.